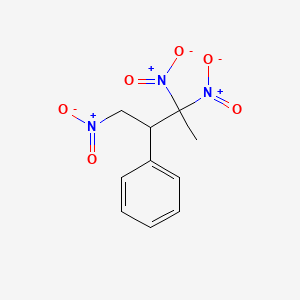

1,3,3-Trinitrobutan-2-ylbenzene

Description

1,3,3-Trinitrobutan-2-ylbenzene is a nitro-functionalized organic compound characterized by a benzene ring substituted with a butan-2-yl chain bearing three nitro groups at positions 1, 3, and 2. This structure places two nitro groups on the tertiary carbon of the butane chain and one nitro group on the adjacent carbon, creating a highly strained and reactive molecular framework.

Properties

CAS No. |

5437-74-1 |

|---|---|

Molecular Formula |

C10H11N3O6 |

Molecular Weight |

269.21 g/mol |

IUPAC Name |

1,3,3-trinitrobutan-2-ylbenzene |

InChI |

InChI=1S/C10H11N3O6/c1-10(12(16)17,13(18)19)9(7-11(14)15)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |

InChI Key |

AXKKBRTYHMDETD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C[N+](=O)[O-])C1=CC=CC=C1)([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trinitrobutan-2-ylbenzene typically involves the nitration of butan-2-ylbenzene. The process begins with the preparation of butan-2-ylbenzene, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the butane chain.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential hazards associated with the compound.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trinitrobutan-2-ylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride can be used.

Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various nitro, amino, and substituted derivatives of butan-2-ylbenzene, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,3-Trinitrobutan-2-ylbenzene has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other high-energy compounds and materials.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the use of its derivatives in drug development.

Industry: It is utilized in the production of explosives, propellants, and other high-energy materials.

Mechanism of Action

The mechanism of action of 1,3,3-Trinitrobutan-2-ylbenzene involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules, such as proteins and nucleic acids. These interactions can result in the modification of molecular structures and the disruption of normal cellular functions.

Comparison with Similar Compounds

2,4,6-Trinitrotoluene (TNT)

- CAS Number : 118-96-7

- Structure : A toluene derivative with three nitro groups symmetrically positioned on the benzene ring (positions 2, 4, 6).

- Key Properties :

- Stability : High thermal and mechanical stability due to aromatic nitro group resonance stabilization.

- Explosive Velocity : ~6,900 m/s (detonation velocity).

- Sensitivity : Insensitive to friction and shock, making it a military standard.

- Comparison :

- This compound lacks aromatic stabilization, likely resulting in lower thermal stability and higher sensitivity.

- The aliphatic nitro groups may increase oxygen balance but reduce detonation efficiency compared to TNT.

1,3,5-Trinitro-1,3,5-triazacyclohexane (RDX)

- CAS Number : 121-82-4

- Structure : A heterocyclic nitramine with three nitro groups.

- Key Properties :

- Explosive Velocity : ~8,750 m/s.

- Sensitivity : Moderately sensitive to impact.

- Comparison :

- RDX’s cyclic nitramine structure provides superior detonation performance but higher sensitivity than TNT.

- This compound’s linear aliphatic nitro arrangement may yield lower energy density than RDX.

Data Table: Comparative Properties

*Theoretical estimate based on nitro group density and molecular geometry.

Research Findings and Challenges

- Synthesis Complexity : The steric hindrance of the butan-2-yl chain in this compound complicates nitration, requiring precise temperature and reagent control to avoid decomposition.

- Safety Concerns : Predicted high sensitivity necessitates advanced handling protocols compared to TNT or RDX.

- Performance Trade-offs : While the compound’s oxygen balance may enhance combustion efficiency, its linear structure limits energy release compared to cyclic nitro compounds.

Notes on Evidence Limitations

For instance, TNT’s well-documented properties provide a benchmark for aromatic nitro compounds, but aliphatic nitro analogs remain underrepresented in public databases. Further experimental studies are required to validate theoretical predictions.

Biological Activity

- Chemical Formula : C10H12N4O6

- Molecular Weight : 288.23 g/mol

- Structure : TNB consists of a benzene ring substituted with a trinitrobutyl group, which significantly influences its reactivity and biological interactions.

Biological Activity Overview

TNB's biological activity has been evaluated in various studies, focusing on its cytotoxicity, genotoxicity, and potential therapeutic applications. The following sections summarize key findings from recent research.

Cytotoxicity

Research indicates that TNB exhibits cytotoxic effects on various cancer cell lines. For instance:

- Study Findings : A study reported that TNB showed significant inhibition of cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of approximately 15 µM and 20 µM, respectively .

- Mechanism of Action : The cytotoxicity is believed to be mediated through the induction of oxidative stress and apoptosis in cancer cells.

Genotoxicity

Genotoxic effects of TNB have also been investigated:

- Assessment Methods : Comet assays and micronucleus tests were employed to evaluate DNA damage in cultured human lymphocytes.

- Results : TNB was found to induce DNA strand breaks and micronuclei formation, suggesting its potential as a genotoxic agent .

Therapeutic Potential

Despite its toxicity, there is ongoing research into the therapeutic applications of TNB:

- Antimicrobial Activity : Preliminary studies suggest that TNB may possess antimicrobial properties against certain bacterial strains, indicating its potential use as a novel antibacterial agent.

- Drug Development : The unique structure of TNB has prompted investigations into its modification for developing targeted therapies against specific types of cancer.

Table 1: Summary of Biological Activities of TNB

| Activity Type | Cell Line/Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | 15 | |

| A549 (Lung Cancer) | 20 | ||

| Genotoxicity | Human Lymphocytes | - | |

| Antimicrobial | E. coli | - | Ongoing Research |

Case Study 1: Cytotoxic Effects on MCF-7 Cells

A recent experiment conducted on MCF-7 cells evaluated the cytotoxic effects of TNB. The study revealed that treatment with TNB resulted in:

- Cell Viability : A decrease in cell viability by over 70% at concentrations above 15 µM.

- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment with TNB.

Case Study 2: Genotoxic Assessment

Another study focused on the genotoxic potential of TNB using human lymphocyte cultures. Key observations included:

- DNA Damage : A significant increase in DNA fragmentation was observed post-treatment with TNB compared to control groups.

- Micronucleus Formation : The frequency of micronuclei was notably higher in treated samples, supporting the hypothesis that TNB is a genotoxic compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.